

Bioequivalence Study: Key Parameters and Results

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Compound Focus: Sparfloxacin

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The table below summarizes the design and findings from a 2003 bioequivalence study that compared two **sparfloxacin** formulations in healthy Korean volunteers [1].

Study Parameter	Description & Results
Study Design	Randomized, two-way crossover with a 10-day washout period [1]

| **Formulations** | **Test:** Spacin tablet (Korea United Pharm. Inc.) **Reference:** Spara tablet (Sam-a Inc.) [1] | | **Dosage** | Single 200 mg oral dose [1] | | **Participants** | 26 healthy Korean volunteers [1] | | **Key Outcomes** | The 90% confidence intervals for AUC_t and C_{max} fell within the Korean FDA's bioequivalence range. The study concluded the two formulations were bioequivalent [1] |

Pharmacokinetic Profile of Sparfloxacin

The following table consolidates the core pharmacokinetic properties of **sparfloxacin**, which serve as the reference points for any bioequivalence study. This data is primarily sourced from a 1993 review and the DrugBank entry [2] [3].

Parameter	Description / Value
Bioavailability	92% (oral) [3]
Protein Binding	37% (reported as low) [2] [3]
Elimination Half-life	15 to 20 hours (allows for once-daily dosing) [2]
Peak Plasma Time (Tmax)	3 to 5 hours post-dose [2]
Peak Plasma Concentration (Cmax)	~0.7 mg/L (after a 200 mg oral dose) [2]
Food Interaction	No significant effect on absorption [2] [3]
Key Drug Interaction	Antacids (Aluminum/Magnesium) reduce bioavailability by 25-50% [2] [3]

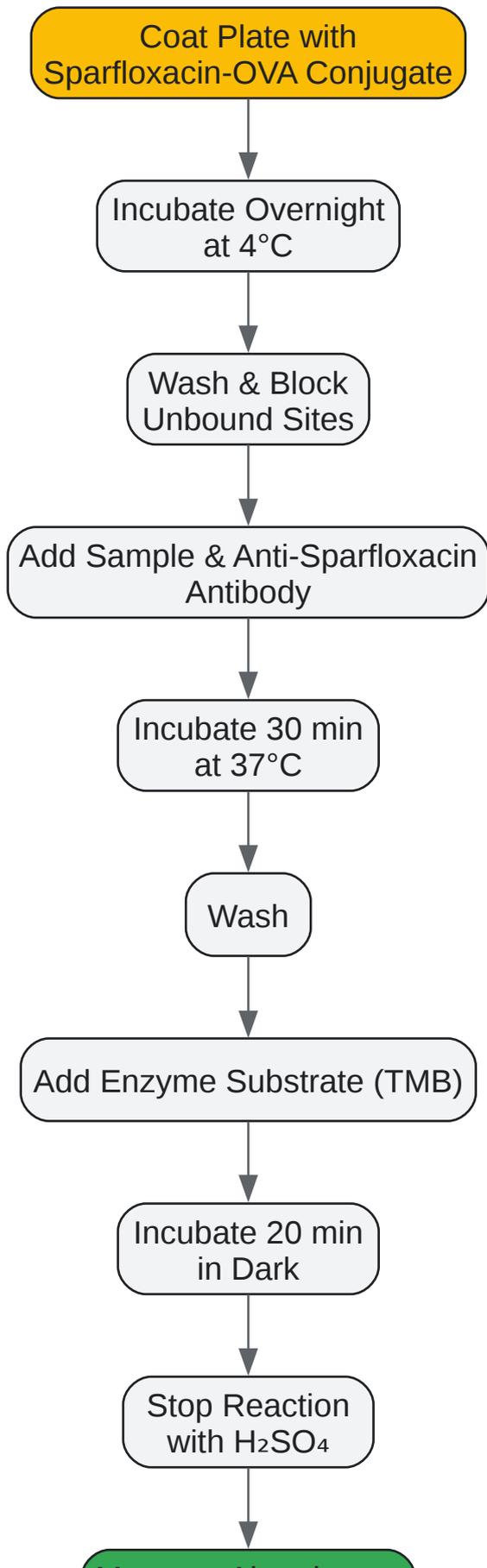
Experimental Protocol for Bioequivalence Assessment

For a comprehensive understanding, here is a detailed breakdown of the methodologies used in the studies I found.

1. Clinical Bioequivalence Study Protocol [1]

- **Design:** A randomized, two-way crossover study is the standard. Each participant receives both the test and reference product in random order, separated by a "washout" period long enough to ensure the first dose is completely eliminated from the body [1].
- **Participants:** Healthy volunteers, typically aged 18-55 [1].
- **Dosing and Sampling:** After a single dose (e.g., 200 mg), multiple blood samples are collected at predetermined times over a period covering several half-lives (e.g., 60 hours for **sparfloxacin**) [1].
- **Sample Analysis:** Plasma concentrations of **sparfloxacin** are quantified using a validated method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector [1].
- **Data Analysis:** Key pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) are calculated. Bioequivalence is concluded if the 90% confidence intervals for the ratios (Test/Reference) of AUC and Cmax fall within the acceptance range (usually 80.00%-125.00%) [1].

2. Analytical Method: Competitive ELISA [4] An alternative to HPLC for measuring **sparfloxacin** concentration in biological samples is a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The general workflow is as follows:



Measure Absorbance
at 450 nm

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- **Principle:** The sample **sparfloxacin** and the immobilized **sparfloxacin** on the plate compete for binding to a limited amount of specific antibody. Less color development indicates a higher concentration of **sparfloxacin** in the sample [4].
- **Advantages:** This method is noted for its high sensitivity, specificity, and ability to handle multiple samples simultaneously without complex pre-treatment [4].

Key Considerations for Researchers

- **Focus on Pharmacokinetics:** For generic drugs, the primary evidence required for approval is pharmacokinetic bioequivalence (demonstrating similar AUC and Cmax), not a repeat of clinical efficacy trials [5].
- **Limited Recent Data:** The most relevant clinical and pharmacokinetic data for **sparfloxacin** is from the 1990s and early 2000s [2] [1] [6]. This may reflect its declined clinical use over time, possibly due to safety concerns associated with the fluoroquinolone class [7].
- **Alternative Analysis Methods:** While HPLC is standard, research has explored other methods like ELISA for therapeutic drug monitoring, offering high throughput and sensitivity for complex biological samples [4].

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